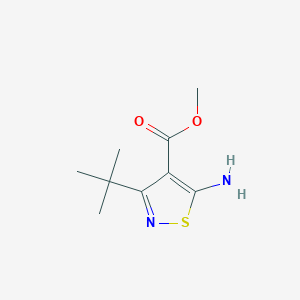![molecular formula C46H42F12FeP2 B2776527 [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) CAS No. 166172-66-3](/img/structure/B2776527.png)
[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.615. The purity is usually 95%.
BenchChem offers high-quality [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Catalysis
Complexes involving iron, cyclopentyl, and phosphane ligands have been explored for their unique reactivity and potential catalytic applications. For instance, the reactivity of iron bis(alkoxide) complexes with aryl azides demonstrates catalytic nitrene coupling to produce azoarenes under certain conditions. This process is influenced by the substitution pattern on the aryl ring, showcasing the complex's versatility in synthetic chemistry applications (Bellow et al., 2015).
Synthesis of Complex Polyphosphanes
The synthesis and mechanistic investigation of complex polyphosphanes have been detailed, emphasizing the role of P-N/P-P bond metathesis. Such methodologies allow for the efficient one-pot synthesis of hexaphosphane derivatives, highlighting the potential for developing novel ligands for transition metal chemistry (Feldmann & Weigand, 2012).
Ligand Design for Transition Metals
Research into N-heterocyclic carbene ligands, especially those involving iron complexes, has shed light on their structural characteristics and the implications for catalysis. The synthesis of linear and T-shaped iron(I) complexes supported by these ligands provides insights into their coordination chemistry and electronic properties, which are crucial for developing new catalysts (Ouyang et al., 2015).
Photocatalytic and Electroluminescent Applications
The cyclization and cycloreversion reactions of diarylethene derivatives, including those with cyclopentene moieties, have been explored using time-resolved Raman spectroscopy. Such studies are fundamental in understanding the photochromic reactions of these compounds, which are pivotal for applications in molecular switches and photonic devices (Okabe et al., 2003).
Biocatalysis
The asymmetric biocatalytic reduction of specific ketones to produce enantiomerically pure alcohols has been achieved using novel bacterial strains, such as Leifsonia xyli HS0904. This research illustrates the potential of microbial biocatalysts in synthesizing chiral alcohols, which are valuable in pharmaceutical and materials science (Wang et al., 2011).
Wirkmechanismus
Target of Action
The primary target of CS-0099000 is uPA (Urokinase Plasminogen Activator) . uPA is a serine protease that plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cancer metastasis. By inhibiting uPA, CS-0099000 can potentially prevent the spread of cancer cells .
Mode of Action
CS-0099000 acts as a uPA inhibitor . It binds to the uPA, preventing it from catalyzing the conversion of plasminogen to plasmin. This inhibition disrupts the process of extracellular matrix degradation, thereby hindering the metastasis of cancer cells .
Biochemical Pathways
Given its role as a upa inhibitor, it is likely to impact theplasminogen activation pathway . By inhibiting uPA, CS-0099000 prevents the conversion of plasminogen to plasmin, a key enzyme in the degradation of the extracellular matrix. This could potentially disrupt the pathways involved in cell migration and tissue remodeling, which are critical for cancer metastasis .
Pharmacokinetics
Understanding the pharmacokinetics of a drug is crucial in drug development as it influences the drug’s bioavailability and therapeutic effect .
Result of Action
The inhibition of uPA by CS-0099000 can potentially lead to a decrease in cancer cell metastasis . By preventing the degradation of the extracellular matrix, the movement and spread of cancer cells may be hindered .
Eigenschaften
IUPAC Name |
[2-[(1R)-1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36F12P2.C5H10.2CH3.Fe/c1-21-9-22(2)12-30(11-21)53(31-13-23(3)10-24(4)14-31)35-8-6-7-34(35)25(5)52(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;;;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,34?,35?;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISQVDZVPGTKC-KUDHLDFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52F12FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

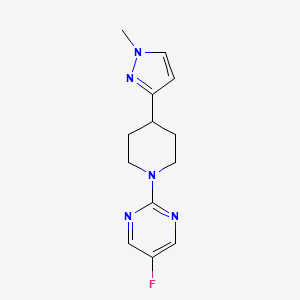
![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)
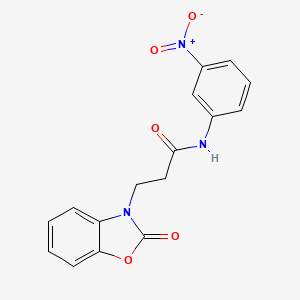
![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)

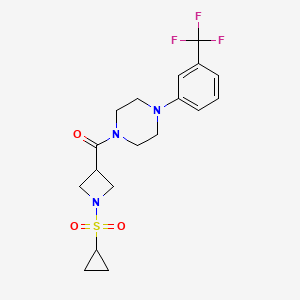
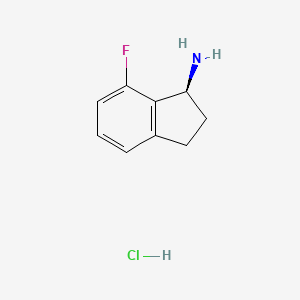
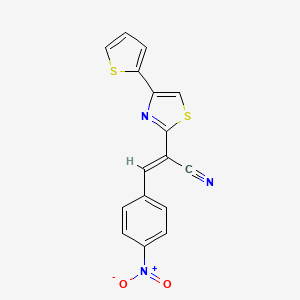
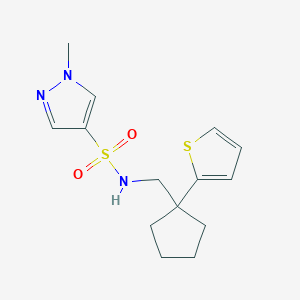
![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)
